Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a formyl group, a methoxyphenyl group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after esterification and formylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Ethyl 4-carboxy-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl group may enhance its lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the methoxy group.
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure with the methoxy group at a different position.
Ethyl 4-formyl-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both formyl and ester groups also provides multiple sites for chemical modification, making it a versatile compound for various applications.
Biological Activity
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS Number: 1159691-94-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current knowledge on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14N2O4
- Molecular Weight : 274.2720 g/mol
- SMILES Notation : CCOC(=O)c1nn(cc1C=O)c1cccc(c1)OC
Synthesis and Structural Variants
This compound can be synthesized through various methodologies, including condensation reactions involving hydrazine derivatives and aldehydes. The structural variations in pyrazole derivatives often influence their biological activities, making it essential to explore different substituents on the pyrazole ring to optimize efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been noted for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, affecting cell cycle progression and leading to apoptosis in cancer cells. For instance, compounds with similar structures have shown significant inhibition of microtubule assembly and enhanced caspase activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
- Case Studies : A study evaluating a series of pyrazole derivatives reported that certain compounds exhibited antiproliferative effects against multiple cancer types, including lung and breast cancers. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced the anticancer activity .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications:
- Research Findings : Pyrazole derivatives have been tested for their ability to inhibit inflammatory mediators. For example, some studies demonstrated that related compounds could reduce edema in carrageenan-induced models, indicating potential therapeutic applications in inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Biological Activity | Cell Line/Model | Concentration (μM) | Effect Observed |
---|---|---|---|
Anticancer | MDA-MB-231 | 1.0 | Induced apoptosis, enhanced caspase activity |
Anticancer | Various Cancer Types | Varies | Inhibition of cell proliferation |
Anti-inflammatory | Carrageenan Model | 25 | Significant edema inhibition |
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 4-formyl-1-(3-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-5-4-6-12(7-11)19-2/h4-9H,3H2,1-2H3 |
InChI Key |
FKXDVAHDANYBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.